molecular formula C5H12N2O B1612088 Morpholin-3-ylmethanamine CAS No. 933735-50-3

Morpholin-3-ylmethanamine

Cat. No.: B1612088
CAS No.: 933735-50-3
M. Wt: 116.16 g/mol
InChI Key: VLHGVSGPYXDAKS-UHFFFAOYSA-N
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Description

Morpholin-3-ylmethanamine is an organic compound with the molecular formula C5H12N2O. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Morpholin-3-ylmethanamine is a chemical compound with the molecular formula C5H12N2O The primary targets of this compound are currently not well-documented in the literature

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodySome predicted properties of the compound include a density of 10±01 g/cm³, a boiling point of 2025±150 °C at 760 mmHg, and a vapor pressure of 03±04 mmHg at 25°C . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Action Environment

The action of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, this compound has a flash point of 76.3±20.4 °C , suggesting that it may be sensitive to high temperatures.

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 116.162 Da and a monoisotopic mass of 116.094963 Da . The compound is expected to interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Cellular Effects

It is known that Morpholin-3-ylmethanamine is a mild central nervous system stimulant and was used for treating obesity . It is also known to inhibit the re-uptake of norepinephrine and dopamine, neurotransmitters involved in signaling alertness and mental focus .

Molecular Mechanism

It is known to act as a norepinephrine-dopamine reuptake inhibitor . This suggests that this compound may exert its effects at the molecular level by binding to and inhibiting the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholin-3-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and ammonium chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.

Another method involves the reduction of morpholin-3-ylmethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is carried out in anhydrous solvents like tetrahydrofuran or diethyl ether, and the product is obtained after purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The process involves the continuous addition of reactants and catalysts, followed by rigorous purification steps to ensure the final product meets the required specifications. The use of advanced technologies such as high-performance liquid chromatography and gas chromatography ensures the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Morpholin-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form morpholin-3-ylmethanone.

    Reduction: Reduction of morpholin-3-ylmethanone back to this compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or diethyl ether; room temperature to reflux conditions.

    Substitution: Alkyl halides; polar aprotic solvents like dimethyl sulfoxide or acetonitrile; room temperature to reflux conditions.

Major Products Formed

    Oxidation: Morpholin-3-ylmethanone

    Reduction: this compound

    Substitution: N-alkylated this compound derivatives

Scientific Research Applications

Morpholin-3-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

Morpholin-3-ylmethanamine can be compared with other similar compounds, such as:

    N-methylmorpholine: This compound is another derivative of morpholine, where the nitrogen atom is methylated. It differs from this compound in terms of its chemical reactivity and applications.

    Piperazine: Piperazine is a six-membered heterocyclic compound with two nitrogen atoms. It shares some structural similarities with this compound but differs in its chemical properties and uses.

This compound stands out due to its unique combination of functional groups, making it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

morpholin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHGVSGPYXDAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597679
Record name 1-(Morpholin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933735-50-3
Record name 1-(Morpholin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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